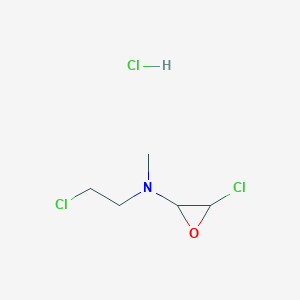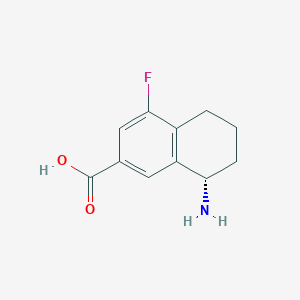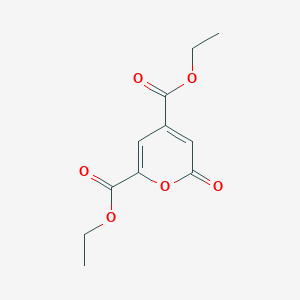
Diethyl2-oxo-2H-pyran-4,6-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-oxo-2H-pyran-4,6-dicarboxylate is an organic compound with the molecular formula C11H12O7. It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom. This compound is known for its unique chemical structure, which includes two ester groups and a ketone group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-oxo-2H-pyran-4,6-dicarboxylate typically involves the esterification of 2-oxo-2H-pyran-4,6-dicarboxylic acid. One common method is the reaction of the acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This reaction results in the formation of the diethyl ester .
Industrial Production Methods
In an industrial setting, the production of diethyl 2-oxo-2H-pyran-4,6-dicarboxylate may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-oxo-2H-pyran-4,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diethyl 2,6-dioxo-2H-pyran-4-carboxylate.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in diethyl 2-hydroxy-2H-pyran-4,6-dicarboxylate.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Diethyl 2,6-dioxo-2H-pyran-4-carboxylate.
Reduction: Diethyl 2-hydroxy-2H-pyran-4,6-dicarboxylate.
Substitution: Various substituted pyran derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl 2-oxo-2H-pyran-4,6-dicarboxylate has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and as a building block for polymers and resins.
Mecanismo De Acción
The mechanism of action of diethyl 2-oxo-2H-pyran-4,6-dicarboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 4-oxo-4H-pyran-2,6-dicarboxylate: Similar in structure but differs in the position of the ester groups.
Dimethyl 4-oxo-4H-pyran-2,6-dicarboxylate: Similar compound with methyl ester groups instead of ethyl.
2-oxo-2H-pyran-4,6-dicarboxylic acid: The parent acid form of the compound.
Uniqueness
Diethyl 2-oxo-2H-pyran-4,6-dicarboxylate is unique due to its specific ester groups and ketone functionality, which provide distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C11H12O6 |
|---|---|
Peso molecular |
240.21 g/mol |
Nombre IUPAC |
diethyl 6-oxopyran-2,4-dicarboxylate |
InChI |
InChI=1S/C11H12O6/c1-3-15-10(13)7-5-8(11(14)16-4-2)17-9(12)6-7/h5-6H,3-4H2,1-2H3 |
Clave InChI |
CGQWOOXQAAFDQV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=O)OC(=C1)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-Dihydropyrido[3,2-d]pyrimidin-2(1H)-one](/img/structure/B13120159.png)
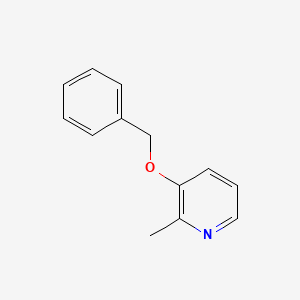
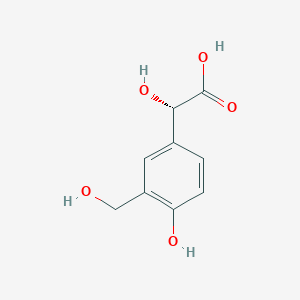
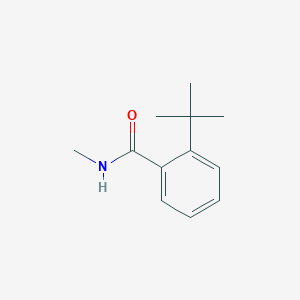
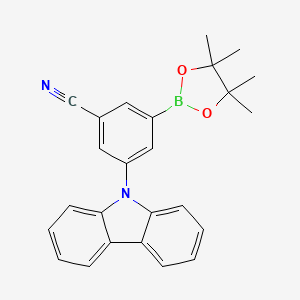
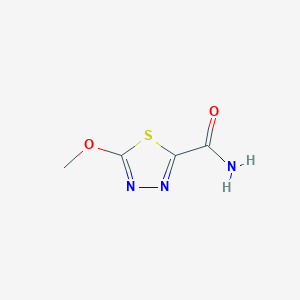
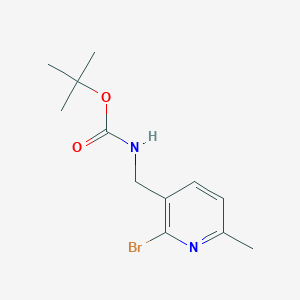
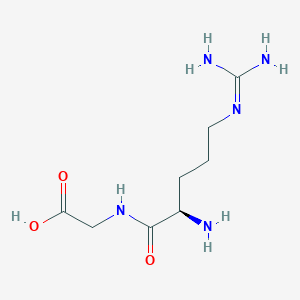
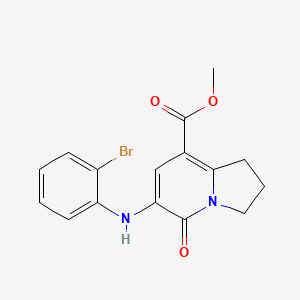
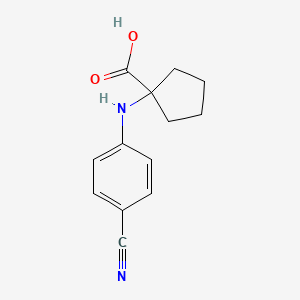
![6-Ethyl-4-(2-hydroxyethyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13120237.png)
